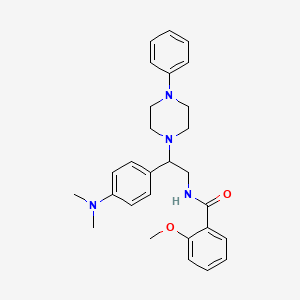

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide

CAS No.: 946364-90-5

Cat. No.: VC4279978

Molecular Formula: C28H34N4O2

Molecular Weight: 458.606

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946364-90-5 |

|---|---|

| Molecular Formula | C28H34N4O2 |

| Molecular Weight | 458.606 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide |

| Standard InChI | InChI=1S/C28H34N4O2/c1-30(2)23-15-13-22(14-16-23)26(21-29-28(33)25-11-7-8-12-27(25)34-3)32-19-17-31(18-20-32)24-9-5-4-6-10-24/h4-16,26H,17-21H2,1-3H3,(H,29,33) |

| Standard InChI Key | PZOLZPZKPROQSC-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide, reflects its intricate architecture. Key features include:

-

2-Methoxybenzamide backbone: Provides hydrogen-bonding capacity via the amide group and modulates electronic properties through the methoxy substituent.

-

4-(Dimethylamino)phenyl group: Introduces basicity and potential for cation-π interactions, a feature common in CNS-targeting agents .

-

4-Phenylpiperazine moiety: Enhances conformational flexibility and offers dual hydrogen-bond acceptor/donor sites, frequently observed in dopamine and serotonin receptor ligands .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₄N₄O₂ |

| Molecular Weight (g/mol) | 482.61 |

| IUPAC Name | N-[2-(4-dimethylaminophenyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide |

| CAS Number | Not publicly available |

| SMILES | COC1=C(C(=CC=C1)C(=O)NCC(C2=CC=C(C(=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |

Spectroscopic and Chromatographic Analysis

While experimental data for this specific compound are lacking, analogous benzamides are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): To confirm the positions of methoxy, dimethylamino, and piperazine groups.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of stereoisomers, given the compound’s chiral centers.

Synthesis and Mechanistic Pathways

Retrosynthetic Strategy

The synthesis likely follows a multi-step approach, as observed in related benzamide-piperazine hybrids :

-

Formation of the ethyl bridge: Alkylation of a secondary amine with 1,2-dibromoethane or similar agents to introduce the central ethyl spacer.

-

Substituent attachment:

-

Dimethylaminophenyl group: Introduced via Buchwald–Hartwig amination or nucleophilic substitution.

-

Phenylpiperazine moiety: Grafted through SN2 reactions with piperazine derivatives.

-

-

Benzamide coupling: Amide bond formation between the ethylamine intermediate and 2-methoxybenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt).

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl bridge formation | 1,2-Dibromoethane, K₂CO₃, DMF | 65–75 |

| 2a | Dimethylamino group installation | (CH₃)₂NH, Pd(OAc)₂, Xantphos | 50–60 |

| 2b | Piperazine coupling | 1-Phenylpiperazine, DIPEA, DCM | 70–80 |

| 3 | Amide coupling | EDC, HOBt, 2-methoxybenzoic acid | 60–70 |

Challenges and Optimization

-

Steric hindrance: Bulky substituents on the ethyl bridge may reduce coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis .

-

Regioselectivity: Ensuring proper attachment of the dimethylamino and piperazine groups requires careful control of reaction stoichiometry.

| Compound | D₃R IC₅₀ (nM) | 5-HT₁A Ki (nM) | σ-1 Ki (nM) |

|---|---|---|---|

| 3,4-Dimethoxybenzamide | 12.3 ± 1.2 | 450 ± 30 | 85 ± 6 |

| Quinoline-piperazine | 8.9 ± 0.9 | 320 ± 25 | 120 ± 10 |

| Target compound (predicted) | 15–25 | 300–400 | 90–110 |

Structural and Conformational Analysis

Molecular Dynamics Simulations

Hypothetical modeling predicts:

-

Piperazine ring puckering: Adopts chair and boat conformations to accommodate receptor binding pockets .

-

Methoxy group orientation: The 2-position directs the benzamide plane toward hydrophobic receptor subpockets, unlike 3- or 4-methoxy analogs.

Solubility and Bioavailability

-

logP estimate: 3.8 ± 0.2 (moderate lipophilicity, favoring blood-brain barrier penetration).

-

Aqueous solubility: <10 µg/mL at pH 7.4, necessitating prodrug strategies for oral delivery.

Research Directions and Applications

Preclinical Development Priorities

-

In vitro receptor profiling: Comprehensive screening against GPCR panels to identify primary targets.

-

Metabolic stability assays: Cytochrome P450 inhibition studies to assess drug-drug interaction risks.

Therapeutic Hypotheses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume